molecular formula C11H21NO3 B8438134 Tert-butyl cyclopropylmethyl(methoxymethyl)carbamate

Tert-butyl cyclopropylmethyl(methoxymethyl)carbamate

Cat. No.: B8438134
M. Wt: 215.29 g/mol
InChI Key: JNHNZPHRBJOHME-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropylmethyl(methoxymethyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-(methoxymethyl)carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12(8-14-4)7-9-5-6-9/h9H,5-8H2,1-4H3

InChI Key

JNHNZPHRBJOHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl cyclopropylmethylcarbamate (11.2 g, 65.4 mmol) was dissolved into THF (60 mL) and set to stir at −78° C. BuLi (2.5M, 28.8 mL) was then added portionwise over 10 minutes. The reaction was allowed to stir while warming to −20° C. for 10 minutes, and continued stirring at that temperature for another 10 minutes. The reaction was then recooled to −78° C. at which point chloro(methoxy)methane (5.79 g, 72.0 mmol) was added via syringe. The reaction was then allowed to stir overnight with warming. The reaction was then quenched with 1 N HCl and the organic layer separated. The aqueous layer was then extracted with DCM (2×), and the combined organic portions were dried with MgSO4, filtered and concentrated. The crude material was purified by passing through a silica plug eluting 10:1 Hex/EtOAc to give tert-butyl cyclopropylmethyl(methoxymethyl)carbamate (12.8 g, 91%) as a clear liquid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three

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